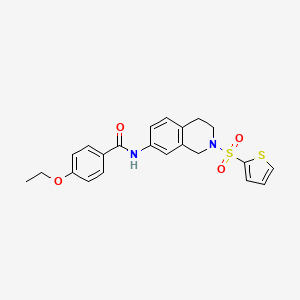
4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound with notable potential in pharmacological applications. This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline moiety, a thiophene sulfonamide group, and an ethoxy substituent. The molecular formula is C22H22N2O4S2, with a molecular weight of 442.55 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antineoplastic Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation. Specifically, it targets pathways involved in cell cycle regulation and apoptosis .
- Antimicrobial Properties : Preliminary studies indicate that it possesses antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and neurotoxicity, possibly through the modulation of nitric oxide pathways .
Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Studies : In vitro assays using various cancer cell lines (e.g., TK-10 and HT-29) revealed significant growth inhibition at micromolar concentrations. The compound's selectivity index suggests a favorable therapeutic window compared to normal cells .
- Antimicrobial Activity : The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µg/mL depending on the strain tested .
- Neuroprotective Studies : In models of neurotoxicity induced by methamphetamine, the compound exhibited protective effects by reducing neuronal cell death and decreasing markers of oxidative stress .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated that at concentrations of 5 µM and above, the compound inhibited cell proliferation by over 70% in both TK-10 and HT-29 cells after 48 hours of treatment.
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound showed an MIC of 5 µg/mL for S. aureus, indicating strong antimicrobial properties. This suggests potential for development into an antibacterial agent.
Data Tables
特性
IUPAC Name |
4-ethoxy-N-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-2-28-20-9-6-17(7-10-20)22(25)23-19-8-5-16-11-12-24(15-18(16)14-19)30(26,27)21-4-3-13-29-21/h3-10,13-14H,2,11-12,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIMNWZHLOWCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














